6-Bromopyrrolo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H |
InChI Key |
TWDCECGYJQCZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Bromopyrrolo 1,2 a Pyrazine Systems
Electrophilic Substitution Reactions
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is a key aspect of its chemistry, influenced by both the inherent electronic properties of the bicyclic system and the nature of substituents present on the ring.
Regioselectivity in Electrophilic Acylation and Formylation
Electrophilic acylation and formylation are fundamental reactions for introducing carbonyl functionalities onto the pyrrolo[1,2-a]pyrazine core. semanticscholar.orgrsc.org The positions most susceptible to electrophilic attack are C6 and C8. semanticscholar.org
Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts acylation is highly dependent on the substitution pattern of the pyrrolo[1,2-a]pyrazine ring and the specific acylating agent used. semanticscholar.org In the case of unsubstituted or 3-substituted pyrrolo[1,2-a]pyrazines (where the 1-position is unsubstituted), acetylation with acetyl chloride and a Lewis acid like aluminum chloride predominantly yields the C8-acetylated product. semanticscholar.org This preference for the C8 position is attributed to steric hindrance effects. semanticscholar.org
Conversely, when a substituent, such as a methyl group, is present at the C1 position, the major product of acetylation is the C6-acetylated compound. semanticscholar.org This shift in regioselectivity highlights the directing influence of substituents on the pyrrole (B145914) moiety of the bicyclic system. semanticscholar.org
Vilsmeier-Haack Formylation: In contrast to acylation, Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines consistently occurs at the C6 position, regardless of the substituents at the C1 or C3 positions. semanticscholar.org This suggests that the formylation reaction is less sensitive to the steric and electronic effects of the substituents that influence acylation. semanticscholar.org
The following table summarizes the regiochemical outcomes of these electrophilic substitution reactions:
| Reaction | Substituent at C1 | Major Product Position |
| Acetylation | H | C8 |
| Acetylation | Methyl | C6 |
| Formylation | H or Methyl | C6 |
Influence of Substituents on Electrophilic Reaction Pathways
Substituents on the pyrrolo[1,2-a]pyrazine ring play a crucial role in directing the course of electrophilic substitution reactions. semanticscholar.org
Electron-donating groups: The presence of electron-donating groups, such as a methyl group at the 3-position, can favor acetylation at the C6 position.
Bulky substituents: Bulky groups, for instance, a 4-chlorophenyl group, can sterically hinder attack at one position, thereby directing the incoming electrophile to a less hindered site, such as the C8-position.
Substituents at C1: As noted earlier, a methyl group at the C1 position directs acetylation to the C6 position. semanticscholar.org This indicates that substitution on the pyrrole ring significantly impacts the reactivity of the pyrazine (B50134) ring.
Computational studies using Density Functional Theory (DFT) can be employed to predict the most reactive sites for electrophilic attack by analyzing the electron density distribution and frontier molecular orbitals of the substituted pyrrolo[1,2-a]pyrazine system.
Nucleophilic Substitution and Addition Reactions
The pyrazine ring of the pyrrolo[1,2-a]pyrazine system is relatively electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through metalation.
Reactions with Organolithium Reagents
The reaction of pyrrolo[1,2-a]pyrazine with organolithium reagents, such as n-butyllithium, results in the addition of the organolithium species to the electron-deficient C1 position of the pyrrole ring. sci-hub.se For example, treatment with one equivalent of n-butyllithium in THF at -78 °C, followed by quenching, yields the 1-butylated derivative. sci-hub.se This demonstrates the susceptibility of the C1 position to nucleophilic addition.
Metalation with Lithium Diisopropylamide and Subsequent Electrophilic Trapping
Metalation of pyrrolo[1,2-a]pyrazine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an electrophile provides a route to functionalize the pyrazine ring. sci-hub.se The reaction of pyrrolo[1,2-a]pyrazine with LDA at -78 °C, followed by treatment with various electrophiles, leads to the formation of 4-substituted derivatives in good yields. sci-hub.se Interestingly, no 1-substituted products are observed in this reaction, despite theoretical calculations suggesting similar charge densities at both the C1 and C4 positions. sci-hub.se This highlights a kinetic or thermodynamic preference for deprotonation at the C4 position under these conditions.
The following table illustrates the products obtained from the metalation of pyrrolo[1,2-a]pyrazine with LDA and subsequent electrophilic trapping:
| Electrophile | Product |
| D2O | 4-deuteriopyrrolo[1,2-a]pyrazine |
| CH3I | 4-methylpyrrolo[1,2-a]pyrazine |
| (CH3)2SO4 | 4-methylpyrrolo[1,2-a]pyrazine |
| (CH3)3SiCl | 4-(trimethylsilyl)pyrrolo[1,2-a]pyrazine |
Reactions of 1-(Trifluoromethyl)pyrrolo[1,2-a]pyrazines with Nucleophiles
The presence of a strongly electron-withdrawing trifluoromethyl group at the C1 position significantly alters the reactivity of the pyrrolo[1,2-a]pyrazine system. Reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with nucleophiles can lead to transformation of the trifluoromethyl group itself. researchgate.net
For instance, treatment of 1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazines with a 10% solution of sodium hydroxide (B78521) in 80% ethanol (B145695) results in the formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines as the sole products. researchgate.net A proposed mechanism for this transformation involves the attack of a hydroxide ion on the carbon atom of the trifluoromethyl group. researchgate.net
Furthermore, reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles can lead to the conversion of the trifluoromethyl group into amide and amidine groups, accompanied by aromatization of the dihydropyrrolo[1,2-a]pyrazine system through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems from relatively simple precursors. For the pyrrolo[1,2-a]pyrazine system, 1,3-dipolar cycloadditions have been a primary focus of investigation.
The non-bridgehead nitrogen atom of the pyrrolo[1,2-a]pyrazine ring can be quaternized to form pyrrolo[1,2-a]pyrazinium salts. acs.orgsci-hub.se Subsequent treatment of these salts with a base generates highly reactive azomethine ylides (N-ylides). acs.orgsci-hub.senih.gov These ylides are 1,3-dipoles that can readily participate in cycloaddition reactions with a variety of dipolarophiles to construct novel fused heterocyclic systems. acs.orgsci-hub.senih.gov
The generation of the N-ylide is typically achieved by reacting the corresponding N-alkyl or N-amino pyrrolo[1,2-a]pyrazinium salt with a base like triethylamine. The resulting ylide can then react in situ with electron-deficient alkenes or alkynes.
For example, the N-ylides derived from pyrrolo[1,2-a]pyrazinium salts have been shown to react with dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate. acs.orgsci-hub.se The reaction with DMAD leads to the formation of a transient cycloadduct which can then undergo further transformations. sci-hub.se Specifically, the reaction of the N-amino salt with DMAD yields a mixture of a dihydropyrrolo derivative and a fully aromatized pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine. sci-hub.se This suggests that the initial cycloadduct undergoes a 1,3-sigmatropic hydrogen shift and can be subsequently oxidized. sci-hub.se
These cycloaddition reactions provide an efficient route to novel tri- and tetracyclic systems containing two bridgehead nitrogen atoms. acs.orgsci-hub.senih.gov The scope of this reaction has been explored with various substituted pyrrolo[1,2-a]pyrazines and a range of dipolarophiles.
Table 2: 1,3-Dipolar Cycloaddition Reactions of Pyrrolo[1,2-a]pyrazinium N-Ylides This table is interactive. Click on the headers to sort.
| Pyrrolo[1,2-a]pyrazinium Salt Precursor | Dipolarophile | Product(s) | Reaction Conditions | Reference |
|---|---|---|---|---|
| N-Aminopyrrolo[1,2-a]pyrazinium mesitylenesulfonate | Dimethyl acetylenedicarboxylate (DMAD) | Dihydro-pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine and pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine | Base (e.g., Et3N) | sci-hub.se |
| N-Aminopyrrolo[1,2-a]pyrazinium mesitylenesulfonate | Methyl propiolate | Monosubstituted pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine | Base (e.g., Et3N) | sci-hub.se |
| 3,4-Dihydropyrrolo[1,2-a]pyrazinium salts | Various dipolarophiles | 5,6-Dihydrodipyrrolo[1,2-a:2',1'-c]-pyrazine derivatives | Base treatment | capes.gov.br |
Computational and Theoretical Investigations of 6 Bromopyrrolo 1,2 a Pyrazine Systems
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
Theoretical calculations, particularly those employing ab initio molecular orbital (MO) techniques, have been instrumental in elucidating the electronic structures of pyrrolo[1,2-a]pyrazine (B1600676) systems. sci-hub.se The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting the chemical reactivity of these molecules. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. physchemres.org
For the parent pyrrolo[1,2-a]pyrazine, ab initio calculations at the HF/6-31G* level have been performed to determine the energies of the HOMO and LUMO. sci-hub.se These calculations reveal the distribution of electron density and the regions of the molecule most likely to participate in chemical reactions. sci-hub.se The introduction of a bromine atom at the 6-position is expected to influence the electronic structure, affecting the energies and compositions of the frontier molecular orbitals. Generally, the presence of substituent groups can alter the HOMO-LUMO energy gap, which in turn affects the molecule's electronic absorption properties and reactivity. science.gov
| Molecular Orbital | Energy (kcal/mol) - Pyrrolo[1,2-a]pyrazine |
| HOMO | -186.3 |
| LUMO | 34.5 |
| Data derived from ab initio MO calculations at the HF/6-31G level for the parent pyrrolo[1,2-a]pyrazine. sci-hub.se* |
Analysis of Charge Distribution on Heterocyclic Atoms
The distribution of atomic charges in the pyrrolo[1,2-a]pyrazine ring system is a key determinant of its reactivity. Theoretical calculations, such as those using the Mulliken population analysis from HF/6-31G* wave functions, provide valuable information on the charge distribution on the heterocyclic atoms. sci-hub.se
In the parent pyrrolo[1,2-a]pyrazine, the nitrogen atoms carry negative charges, with the N5 atom being the most negative. sci-hub.se This suggests that the nitrogen atoms are potential sites for electrophilic attack. The carbon atoms, on the other hand, exhibit varying degrees of charge, with C7 and C8 showing the greatest electron surplus, making them susceptible to electrophilic substitution. sci-hub.se The introduction of a bromine atom at the 6-position would further modify this charge distribution, influencing the regioselectivity of subsequent reactions.
Calculated Atomic Charges for Pyrrolo[1,2-a]pyrazine
| Atom | Charge (HF/6-31G**) |
|---|---|
| N2 | -0.42 |
| N5 | -0.58 |
Data for the parent pyrrolo[1,2-a]pyrazine. sci-hub.se
Gas Phase Basicity and Protonation State Analysis
The gas phase basicity of pyrrolo[1,2-a]pyrazine has been determined through frequency calculations at the RHF/6-31G* level of theory. sci-hub.se For the unsubstituted pyrrolo[1,2-a]pyrazine, the calculated gas phase basicity is 227.4 kcal/mol. sci-hub.se This value provides a quantitative measure of the molecule's intrinsic ability to accept a proton in the absence of a solvent.
Protonation is predicted to occur at the most basic site, which corresponds to the atom with the highest negative charge. In the case of pyrrolo[1,2-a]pyrazine, the N5 atom is the most basic site. sci-hub.se Theoretical studies on the N-protonated form of pyrrolo[1,2-a]pyrazine provide a model for understanding the behavior of its protonated or N-alkylated derivatives. sci-hub.se These calculations help in predicting how the electronic structure and reactivity of the molecule change upon protonation.
| Property | Value | Method |
| Gas Phase Basicity | 227.4 kcal/mol | RHF/6-31G* |
| Data for the parent pyrrolo[1,2-a]pyrazine. sci-hub.se |
Regioselectivity Prediction and Validation through Theoretical Calculations
Theoretical calculations are a powerful tool for predicting the regioselectivity of chemical reactions involving pyrrolo[1,2-a]pyrazine systems. For instance, in electrophilic substitution reactions, the sites with the highest electron density are predicted to be the most reactive. Calculations for the parent pyrrolo[1,2-a]pyrazine indicate that C7 and C8 are the carbons with the greatest electron surplus. sci-hub.se This is consistent with experimental observations of electrophilic bromination and Vilsmeier-Haack formylation, which predominantly yield 8-substituted products. sci-hub.se
However, in the case of bromination of pyrrolo[1,2-a]pyrazine with one equivalent of bromine, a mixture of the 8-bromo and 6,8-dibromo derivatives is obtained. sci-hub.se This suggests that while theoretical calculations provide a good indication of reactivity, other factors can also influence the outcome of a reaction. The presence of a bromine atom at the 6-position in 6-bromopyrrolo[1,2-a]pyrazine (B6269415) would be expected to deactivate the ring towards further electrophilic substitution and direct incoming electrophiles to other positions.
Elucidation of Reaction Mechanisms via Quantum Chemical Methods
Quantum chemical methods are invaluable for elucidating the mechanisms of reactions involving pyrrolo[1,2-a]pyrazine derivatives. researchgate.net These methods can be used to model the potential energy surfaces of reactions, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction pathways. researchgate.net
For example, the reaction of N-propargylated pyrrole-carbaldehydes with various amines to form pyrrolo[1,2-a]pyrazine derivatives has been studied using computational methods. researchgate.net These studies have shown that the reaction mechanism can vary depending on the nature of the amine used, with bulky amines favoring a different reaction pathway than aliphatic amines. researchgate.net Such insights are crucial for optimizing reaction conditions and designing new synthetic routes to these important heterocyclic compounds.
Conformational Analysis and Stability Studies of Brominated Pyrrolo[1,2-a]pyrazine Derivatives
Computational methods can be used to perform conformational analysis and determine the most stable geometries of these molecules. These studies can also provide insights into the non-covalent interactions, such as halogen bonding, that may play a role in stabilizing certain conformations. Understanding the conformational preferences and stability of these compounds is important for predicting their biological activity and for designing new derivatives with improved properties.
Role As a Synthetic Precursor and Privileged Scaffold in Advanced Organic Synthesis
Building Block for Fused Heterocyclic Systems
The pyrrolo[1,2-a]pyrazine (B1600676) core is a recurring motif in numerous biologically active compounds. The presence of the bromine atom at the 6-position of 6-Bromopyrrolo[1,2-a]pyrazine (B6269415) provides a reactive handle for further chemical transformations, making it an invaluable precursor for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Polycyclic Aza-Bridged Heteroaromatics
The construction of polycyclic aza-bridged heteroaromatics often utilizes pyrrole-based precursors that undergo cyclization to form the desired fused ring systems. mdpi.com For instance, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com The bromine atom on the this compound can then be used as a point of diversification to introduce additional rings and complexity. This approach allows for the modular synthesis of novel polycyclic N-fused heteroaromatics. nih.gov One specific example involves the acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, leading to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov
Precursor for Dihydropyrrolo[1,2-a]pyrazinone Derivatives
Dihydropyrrolo[1,2-a]pyrazinone rings are a class of heterocycles found in a variety of bioactive natural products, many of which contain bromine substituents on the pyrrole (B145914) ring. mdpi.comencyclopedia.pub The synthesis of these privileged compounds has been extensively studied, with many pathways relying on the fusion of a pyrazinone ring to a pre-existing pyrrole. mdpi.comresearchgate.net this compound can serve as a key intermediate in these syntheses. For example, the brominated pyrrole moiety can increase the acidity of the pyrrole proton, facilitating cyclization reactions. mdpi.com This is exemplified in the synthesis of (-)-agelastatin A, where bromination of the pyrrole intermediate was crucial for a successful aza-Michael reaction to form the dihydropyrrolo[1,2-a]pyrazinone core. mdpi.com
Synthetic Strategies towards Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines and Pyrazino[2,3-e]pyrrolo[1,2-a]pyrazines
The synthesis of more complex fused systems like pyrido[2,3-e]pyrrolo[1,2-a]pyrazines and pyrazino[2,3-e]pyrrolo[1,2-a]pyrazines often involves multi-step sequences starting from functionalized pyrroles or pyrazines. The strategic placement of a bromine atom, as in this compound, can be instrumental in these synthetic routes, enabling cross-coupling reactions to build the additional heterocyclic rings. For instance, a strategy to construct pyrido[2,3-e]pyrrolo[1,2-a]pyrazinones involves a copper-catalyzed Ullmann N-arylation and intramolecular condensation of a brominated aminopyridine with L-proline derivatives. nih.gov While this example doesn't start directly with this compound, it highlights the utility of a bromo-substituted precursor in forming the pyrido-fused system. The synthesis of pyrazino[2,3-e]pyrrolo[1,2-a]pyrazines can be achieved through Pictet-Spengler reactions of 4-aminopyrazole derivatives. researchgate.net
Functionalization for Diverse Chemical Libraries
The pyrrolo[1,2-a]pyrazine scaffold is recognized as a privileged structure in drug discovery. researchgate.net The ability to readily functionalize this core structure is crucial for generating diverse chemical libraries for biological screening. This compound is an ideal starting material for such endeavors. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide range of substituents at the 6-position. This allows for the systematic exploration of the structure-activity relationship (SAR) of pyrrolo[1,2-a]pyrazine-based compounds. nih.gov For example, a library of polysubstituted pyrrolopyrazinones was generated using a multicomponent Ugi reaction. mdpi.com Furthermore, electrophilic acylation and subsequent aldol (B89426) condensation have been employed to expand the chemical space around the pyrrolo[1,2-a]pyrazine core. nih.gov
Inspiration from Brominated Pyrrole Alkaloids for Scaffold Development
Many marine natural products, particularly those isolated from Agelas sponges, feature a brominated pyrrole core. nih.gov These bromopyrrole alkaloids, such as oroidin, sceptrin, and longamide B, exhibit a wide range of biological activities and have served as inspiration for the design and synthesis of novel therapeutic agents. researchgate.netnih.govstanford.edu The dihydropyrrolo[1,2-a]pyrazinone skeleton, often found in these natural products, is a key structural motif. mdpi.comencyclopedia.pub The presence of bromine atoms in these natural products is often crucial for their bioactivity. nih.gov This has spurred interest in developing synthetic routes to brominated pyrrolo[1,2-a]pyrazine derivatives to mimic these natural scaffolds and explore their therapeutic potential. The synthesis of various bromopyrrole alkaloids has been achieved through methods that could be adapted from a this compound precursor. stanford.edu
Strategic Importance in Designing Scaffolds for Chemical Biology Probes and Pharmaceutical Research
The pyrrolo[1,2-a]pyrazine scaffold is of significant strategic importance in the design of chemical biology probes and in pharmaceutical research due to its prevalence in bioactive molecules. mdpi.commdpi.com This scaffold is considered "privileged" because it can bind to multiple biological targets with high affinity. researchgate.net The ability to introduce a bromine atom, as in this compound, further enhances its utility. The bromine can serve as a handle for the attachment of reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. In pharmaceutical research, the bromine atom allows for late-stage functionalization, a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The pyrrolo[1,2-a]pyrazine core has been identified in inhibitors of various enzymes, including PIM kinases and aldose reductase, highlighting its therapeutic potential. mdpi.comresearchgate.net
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Protocols for Brominated Pyrrolo[1,2-a]pyrazines
The synthesis of 6-bromopyrrolo[1,2-a]pyrazine (B6269415) has traditionally been achieved through the electrophilic bromination of the parent pyrrolo[1,2-a]pyrazine (B1600676). A common and direct method involves the use of N-bromosuccinimide (NBS) as the brominating agent, typically in an equimolar amount to achieve monosubstitution at the 6-position. mdpi.com
In the pursuit of more environmentally benign synthetic routes, research is turning towards "green" chemistry principles. While specific studies on the sustainable synthesis of this compound are emerging, broader research into the eco-friendly bromination of aromatic heterocycles offers promising alternatives. acs.orgacs.orgresearchgate.net One such approach involves the use of a bromide-bromate couple in an aqueous medium. acs.orgacs.orgresearchgate.net This system, activated by in-situ acid, generates hypobromous acid (HOBr) as the reactive brominating species, offering high atom efficiency and avoiding the use of hazardous reagents and solvents. acs.orgresearchgate.netresearchgate.net The application of such methods to the pyrrolo[1,2-a]pyrazine core could significantly reduce the environmental impact of its bromination.
Another avenue of exploration is the development of catalyst-free and solvent-free reaction conditions, or the use of recyclable catalysts to minimize waste and energy consumption. The principles of green chemistry are increasingly being applied to the synthesis of halogenated heterocycles, and it is anticipated that these will be adapted for the production of this compound and its derivatives. researchgate.net
Exploration of New Reactivity Patterns and Selective Functionalization
The bromine atom at the 6-position of the pyrrolo[1,2-a]pyrazine ring is a key functional group that unlocks a wide array of subsequent chemical transformations. The carbon-bromine bond makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a diverse range of substituents at the 6-position, thereby enabling the synthesis of a vast library of novel compounds with potentially interesting biological or material properties.
Key cross-coupling reactions that can be employed with this compound include:
| Cross-Coupling Reaction | Reactant | Bond Formed |
| Suzuki-Miyaura Coupling | Boronic acids or esters | C-C (Aryl, Heteroaryl, Alkyl) |
| Stille Coupling | Organotin compounds | C-C (Aryl, Heteroaryl, Alkyl) |
| Hiyama Coupling | Organosilicon compounds | C-C (Aryl, Heteroaryl, Alkyl) |
| Kumada Coupling | Grignard reagents | C-C (Aryl, Heteroaryl, Alkyl) |
| Buchwald-Hartwig Amination | Amines | C-N |
These reactions facilitate the strategic decoration of the pyrrolo[1,2-a]pyrazine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic and photophysical properties of materials. For instance, the direct C6-arylation of pyrrolo[1,2-a]pyrazines with various aryl bromides has been demonstrated as a viable strategy for creating chemical libraries based on this scaffold. scispace.com The continued exploration of new coupling partners and reaction conditions will further expand the synthetic utility of this compound.
Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships
Advanced computational modeling is becoming an indispensable tool in chemical research, providing deep insights into the structure, reactivity, and function of molecules. While specific computational studies on this compound are not yet widely reported, research on related pyrrolo[1,2-a]pyrazine derivatives and other heterocyclic systems highlights the potential of these methods.
For example, Time-Dependent Density Functional Theory (TDDFT) has been used to study the photophysical properties of the related pyrrolo[1,2-a]quinoxaline (B1220188) system, providing a theoretical basis for its fluorescence and potential applications in bioimaging. nih.gov Such computational approaches could be applied to this compound and its derivatives to predict their electronic and optical properties, guiding the design of new materials.
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural requirements for the biological activity of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists. asianpubs.org These computational models can help in the rational design of more potent and selective drug candidates based on the this compound scaffold by identifying key structural features that influence biological activity. Conceptual DFT-based chemical reactivity descriptors have also been used to investigate the properties of related pyrrolo[1,2-a]quinoline (B3350903) derivatives. mdpi.com
Strategic Derivatization for Enhanced Synthetic Utility in Material Science and Catalysis
The ability to strategically derivatize this compound through cross-coupling and other reactions opens up possibilities for its application in material science and catalysis. The pyrrolo[1,2-a]pyrazine core, being an electron-rich heteroaromatic system, can be tailored to exhibit specific electronic and photophysical properties.
In the realm of material science, derivatives of pyrrolo[1,2-a]pyrazine have shown potential for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. nih.govresearchgate.net By introducing different aromatic and heteroaromatic substituents at the 6-position, it is possible to tune the emission color and quantum yield of these materials. The fusion of additional rings to the pyrrolo[1,2-a]pyrazine scaffold has been shown to significantly enhance blue fluorescence, a desirable property for many applications. nih.govresearchgate.net
While direct applications in catalysis are less explored, the derivatization of this compound could lead to the synthesis of novel ligands for transition metal catalysts. The nitrogen atoms in the pyrazine (B50134) ring, along with strategically introduced functional groups, could act as coordination sites for metal ions, leading to catalysts with unique reactivity and selectivity.
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization
The demand for large and diverse chemical libraries for drug discovery and materials science has driven the development of high-throughput experimentation (HTE), flow chemistry, and automated synthesis. acs.org These technologies offer significant advantages in terms of reaction speed, efficiency, and scalability.
While the application of these techniques to the synthesis and derivatization of this compound is still in its infancy, the potential is substantial. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, can offer better control over reaction parameters, improved safety, and easier scale-up. This would be particularly beneficial for exothermic reactions or when dealing with unstable intermediates.
Automated synthesis platforms, coupled with high-throughput screening methods, can rapidly generate and test large numbers of derivatives of this compound. researchgate.net This would accelerate the discovery of new compounds with desired biological activities or material properties. The integration of these modern synthetic techniques with the versatile chemistry of this compound is a promising future direction that could significantly impact various fields of chemical science.
Q & A
Q. Q1: What are the most reliable methods for synthesizing 6-bromopyrrolo[1,2-a]pyrazine?
Methodological Answer: The bromination of pyrrolo[1,2-a]pyrazine derivatives using N-bromosuccinimide (NBS) under mild conditions is a robust approach. For example, treatment of pyrrolo[1,2-a]pyrazine with 1.0 molar equivalent of NBS in dichloromethane (DCM) selectively introduces bromine at the C6 position (yield: 80–85%) . Alternative routes include Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) with 6-bromo intermediates, enabling downstream functionalization . One-pot protocols using bromopyruvate derivatives are also viable for scaffold diversification .
Key Data:
- Regioselectivity : NBS bromination favors C6 over C7 due to electron density distribution .
- Limitations : Excess NBS leads to dibrominated products (e.g., 6,7-dibromo derivatives) .
Advanced Functionalization
Q. Q2: How can regioselectivity challenges in C6 functionalization be addressed?
Methodological Answer: Regioselectivity in electrophilic substitution is influenced by substituent effects and catalyst design . For example:
- Palladium catalysis : Ligands like BINAP enhance selectivity in cross-coupling reactions at C6 .
- Steric control : Bulky substituents at adjacent positions (e.g., C7) direct reactivity to C6 .
- Computational modeling : DFT calculations predict electron densities at reactive sites, guiding synthetic design .
Case Study : Pd(2)(dba)₃/BINAP-catalyzed amination of 6-bromo derivatives with cyclic amines achieves >70% yield at C6, avoiding competing C8 reactivity .
Structural Characterization
Q. Q3: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Distinguishes regioisomers via coupling constants and aromatic proton splitting patterns (e.g., J = 5.0 Hz for ortho protons in 8-methoxy derivatives) .
- HRMS (ESI-QTOF) : Confirms molecular weights with <5 ppm error (e.g., [M + Na]+ at m/z 324.0912 for fluorinated analogs) .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids) .
Q. Key Data :
Biological Activity and Mechanism
Q. Q4: What pharmacological activities are associated with this compound derivatives?
Methodological Answer:
- Antifungal activity : Brominated analogs inhibit fungal growth via membrane disruption (IC₅₀: 2–10 µM) .
- Phosphodiesterase (PDE) inhibition : 5-Bromo derivatives increase cellular cAMP, showing anti-bronchospastic effects (EC₅₀: 50 nM) .
- Anti-inflammatory action : Hybrid scaffolds (e.g., pyrazole conjugates) reduce cytokine release in sepsis models (IL-6 suppression: >60%) .
Q. Structure-Activity Relationship (SAR) :
- C6 bromine enhances lipophilicity and target binding .
- Fluorine substitution at C8 improves metabolic stability .
Synthetic Challenges in Scale-Up
Q. Q5: What are the limitations of current amination protocols for 6-bromo derivatives?
Methodological Answer:
Q. Optimization Strategies :
- Use Pd(2)(dba)₃/BINAP to suppress side reactions .
- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) .
Photophysical Properties
Q. Q6: How do substituents affect the optical properties of this compound hybrids?
Methodological Answer:
Q. Applications :
- Bioimaging : Low phototoxicity and high cell permeability make these hybrids suitable for live-cell imaging .
Computational Modeling
Q. Q7: How can chemoinformatics tools predict reactivity in pyrrolo[1,2-a]pyrazine systems?
Methodological Answer:
- Electron density maps : DFT calculations identify electrophilic/nucleophilic hotspots (e.g., C3 > C5 for electrophilic attack) .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with biological activity .
Software : Gaussian (DFT), Schrödinger (QSAR), and AutoDock (docking) are widely used .
Advanced Cross-Coupling Strategies
Q. Q8: What cross-coupling methods enable diversification of the pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
- Suzuki-Miyaura : Aryl boronic acids couple with 6-bromo derivatives (yield: 70–90%) .
- Stille coupling : Heteroaryl stannanes (e.g., thiophenyl) introduce π-conjugated systems .
- Direct C-H arylation : Pd(OAc)₂/PPh₃ catalyzes coupling without pre-functionalization .
Case Study : 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine couples with 2,4-dichlorophenylboronic acid to yield bioactive analogs (IC₅₀: 0.5 µM for PDE inhibition) .
Stability and Degradation Pathways
Q. Q9: What are the major degradation pathways for this compound under physiological conditions?
Methodological Answer:
Q. Mitigation :
Interdisciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
